N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide
Description
N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide is a structurally complex compound featuring:
- A 4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide backbone, combining a sulfonyl group (electron-withdrawing) with a hydrazide linker (flexible and reactive).
- Substituents such as 4-methylpiperidine, which may enhance solubility or binding interactions in biological systems.
Properties
IUPAC Name |
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5S2/c1-14-10-12-26(13-11-14)33(28,29)16-6-4-15(5-7-16)21(27)24-25-22-23-19-17(30-2)8-9-18(31-3)20(19)32-22/h4-9,14H,10-13H2,1-3H3,(H,23,25)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEMUPWMBFSCEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC(=C4S3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Benzothiazole Derivative : The starting material is 4,7-dimethoxybenzo[d]thiazole, which is reacted with appropriate reagents to introduce the hydrazide functionality.
- Coupling Reaction : The hydrazide is then coupled with 4-methylpiperidine sulfonyl chloride to form the final product.
- Purification : The compound is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of multidrug efflux pumps, which are critical for bacterial resistance .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4h | S. aureus | 12 µg/mL |
| 4i | E. coli | 8 µg/mL |
| 4j | Pseudomonas aeruginosa | 15 µg/mL |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Studies suggest that benzothiazole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of specific enzymes like monoamine oxidases (MAOs) . The structure-activity relationship (SAR) indicates that modifications in the benzothiazole moiety significantly affect cytotoxicity and selectivity towards cancer cells.
Table 2: Inhibitory Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3o | MCF-7 (breast cancer) | 1.54 |
| 3s | HeLa (cervical cancer) | 3.64 |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as a reversible inhibitor of MAO-A and MAO-B, which are involved in neurotransmitter metabolism and have been linked to various neurodegenerative diseases.
- Induction of Apoptosis : By activating apoptotic pathways in cancer cells, the compound can potentially reduce tumor growth and proliferation.
- Antibacterial Mechanism : The inhibition of efflux pumps in bacteria prevents the expulsion of antibiotics, thereby enhancing their efficacy against resistant strains.
Case Studies
Recent studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on Antibacterial Efficacy : A clinical trial demonstrated that a related benzothiazole derivative significantly reduced bacterial load in patients with chronic infections caused by resistant strains .
- Case Study on Cancer Treatment : In vitro studies showed that treatment with a benzothiazole derivative resulted in a marked decrease in cell viability in various cancer cell lines, suggesting its potential use as an adjunct therapy alongside conventional treatments .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Sulfonylbenzohydrazide Derivatives
Compounds like 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides (e.g., [4–6] in ) share key features:
- Sulfonyl groups (electron-withdrawing) at the para position of benzoyl.
- Hydrazide linkers enabling cyclization into triazole derivatives.
- Halogen substituents (e.g., 2,4-difluorophenyl) enhancing lipophilicity.
Key Differences :
Spectral Data :
- The target compound’s C=O stretch (hydrazide) would align with ’s IR bands at 1663–1682 cm⁻¹ .
- Absence of C=S (1243–1258 cm⁻¹) in the target distinguishes it from thioamide derivatives in .
Triazole-Based Analogues
Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones ([7–9] in ) provide insights:
- Triazole rings enhance metabolic stability and metal-binding capacity.
- Sulfonyl-phenyl groups improve solubility and target affinity.
Comparison :
Piperidine-Containing Analogues
The compound N-Phenyl-4-(8-phenyl-4,5-dihydro-1,2-benzoxazolo[4,5-d]thiazol-2-yl)-piperidine-1-carboxamide () shares:
- Piperidine moiety (modulates lipophilicity and bioavailability).
- Fused heterocycles (benzoxazolo-thiazole vs. benzo[d]thiazole).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
